Isotanshinone II

Overview

Description

Isotanshinone II is a natural product that can be isolated from Salvia glutinos . It can be used to study Alzheimer’s disease .

Synthesis Analysis

A series of substituted tanshinone and isotanshinone analogues was synthesised . The synthesis of a set of tanshinone I and isotanshinone I analogues was reported .Molecular Structure Analysis

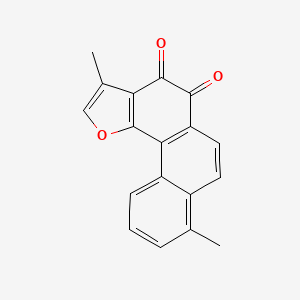

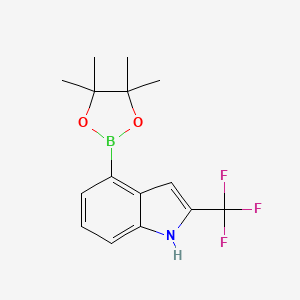

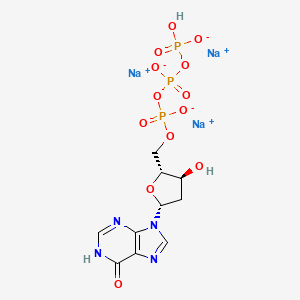

The molecular formula of Isotanshinone II is C18H12O3 . Its molecular weight is 276.286 .Chemical Reactions Analysis

Ferruginol can be dehydrogenated to form cryptotanshinone, and then cryptotanshinone can be reduced by reductases to form tanshinone IIA .Physical And Chemical Properties Analysis

The density of Isotanshinone II is 1.324±0.06 g/cm3 . Its boiling point is 498.0±24.0 °C at 760 mmHg . The melting point is not available . The flash point is 245.9±15.6 °C .Scientific Research Applications

Anticancer Properties

Tan IIA has been shown to have remarkable anticancer properties . It inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, and induces apoptosis and autophagy . It has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer by modulating multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

Cardiovascular Disease Treatment

Tan IIA is currently used in China and other neighboring countries to treat patients with cardiovascular diseases . Sodium Tan-IIA sulfonate (STS) can inhibit cardiomyocyte hypertrophy induced by angiotensin II (Ang II), and it has been found to decrease the left ventricular weight/body weight (LVW/BW) ratio independent of decreasing systolic blood pressure .

Diabetes Management

Tan IIA is also used for the treatment of diabetes . It has been found to have potential benefits in managing blood sugar levels and improving insulin sensitivity.

Treatment of Sepsis

Tan IIA has been used in the treatment of sepsis . It has anti-inflammatory properties that can help reduce the body’s systemic inflammatory response during sepsis.

Arthritis Treatment

Tan IIA is used in the treatment of arthritis . It has anti-inflammatory and analgesic properties that can help reduce inflammation and pain associated with arthritis.

Neuroprotective Effects

Tan IIA has neuron-protective effects . It has been found to protect neurons from damage, which could potentially be beneficial in conditions like Alzheimer’s disease and other neurodegenerative disorders.

Antioxidant Properties

Tan IIA has antioxidant properties . It can help protect cells from damage caused by free radicals, which are harmful molecules that can lead to various health problems, including cancer and heart disease.

Anti-angiogenic Activities

Tan IIA has antiangiogenic activities . It can inhibit the formation of new blood vessels, which is a process often exploited by cancer cells to support their growth.

Mechanism of Action

Target of Action

Isotanshinone II primarily targets several cellular signaling pathways. One of its key roles is in cancer therapy, where it exhibits remarkable anticancer properties. Specifically, it has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis. These effects are mediated through modulation of multiple signaling pathways .

Bcl-2–Caspase Pathway: Isotanshinone II induces apoptosis (programmed cell death) by targeting the Bcl-2 family of proteins and activating caspases. This process eliminates cancer cells .

Result of Action

At the molecular and cellular levels, Isotanshinone II induces apoptosis, autophagy, and mitophagy. It also prevents angiogenesis, thereby inhibiting the growth of blood vessels that supply tumors. These combined effects contribute to its anticancer efficacy .

Safety and Hazards

Future Directions

Tanshinone IIA has been shown to exhibit anticancer activity by modulating various signaling pathways leading to the induction of apoptosis, autophagy, mitophagy, and prevention of angiogenesis, proliferation . This provides a synthesis of evidence for future research on Tanshinone IIA-based cancer therapy development .

properties

IUPAC Name |

3,8-dimethylnaphtho[2,1-g][1]benzofuran-4,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUSCCKLNWURMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C4=C(C(=CO4)C)C(=O)C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isotanshinone II | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of Isotanshinone II?

A1: While research is ongoing, Isotanshinone II has shown promise in preclinical studies for its potential to treat atherosclerosis. [] This potential stems from its ability to target specific proteins involved in inflammatory pathways associated with the disease. Further research is needed to determine its efficacy and safety in humans.

Q2: From which plant source can Isotanshinone II be obtained, and are there alternative ways to obtain it?

A2: Isotanshinone II is naturally found in Salvia przewalskii, a plant used in traditional Chinese medicine. [] It can be isolated from the root of this plant alongside other diterpenes. Additionally, Isotanshinone II can be synthesized from other abundant diterpenes like 16-hydroxycarnosol, found in Salvia mellifera. This semisynthetic approach provides an alternative method for obtaining this potentially valuable compound. [, ]

Q3: What are the structural characteristics of Isotanshinone II?

A3: While the provided research papers do not explicitly state the molecular formula and weight of Isotanshinone II, they do highlight its core structure as a phenanthraquinone. [] Researchers have synthesized "U"-shaped tetracyclic furophenanthraquinones designed to mimic the ABCD rings of Isotanshinone II, indicating the significance of this structural feature for its activity. [] Further spectroscopic data and structural characterization can be found in the referenced literature.

Q4: Have there been studies exploring the structure-activity relationship of Isotanshinone II?

A4: Yes, researchers have investigated the structure-activity relationship of Isotanshinone II by synthesizing analogs with modifications to its core structure. [] These studies aim to understand how specific structural features influence the compound's activity and potentially lead to the development of more potent or selective derivatives.

Q5: What is the mechanism of action of Isotanshinone II in the context of atherosclerosis?

A5: Network pharmacology analysis suggests that Isotanshinone II may exert its beneficial effects against atherosclerosis through multi-target and multi-channel mechanisms. [] Notably, it has been identified as a potential ligand for AKT1, EGFR, and MAPK14, proteins involved in crucial signaling pathways related to inflammation and cell survival. [] By modulating these pathways, Isotanshinone II may contribute to endothelial protection and mitigate the progression of atherosclerosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)

![(8S,10R)-19-Cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)